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molecular formula C11H13ClO2 B8702191 1-(5-Chloro-2-isopropoxyphenyl)ethanone

1-(5-Chloro-2-isopropoxyphenyl)ethanone

Cat. No. B8702191
M. Wt: 212.67 g/mol
InChI Key: RBTZJWDQUOLTAD-UHFFFAOYSA-N
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Patent
US08552039B2

Procedure details

Add 2-iodopropane (63.3 mL, 633 mmol) dropwise to a suspension of 1-(5-chloro-2-hydroxyphenyl)ethanone (90.0 g, 528 mmol) and potassium carbonate (109.46 g, 792 mmol) in DMF (1000 mL) at room temperature under nitrogen and heat the mixture at 80° C. for 22 hours. Cool and filter the mixture and remove the solvent reduced pressure. Dilute the residue with ethyl acetate (1 L), wash with water (300 mL) and brine (200 mL), dry over sodium sulfate, and remove the solvent under reduced pressure to afford 1-(5-chloro-2-isopropoxyphenyl)ethanone (104.78 g, 93%).
Quantity
63.3 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
109.46 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH:2]([CH3:4])[CH3:3].[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([OH:15])=[C:10]([C:12](=[O:14])[CH3:13])[CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([O:15][CH:2]([CH3:4])[CH3:3])=[C:10]([C:12](=[O:14])[CH3:13])[CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
63.3 mL
Type
reactant
Smiles
IC(C)C
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
109.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
FILTRATION
Type
FILTRATION
Details
filter the mixture
CUSTOM
Type
CUSTOM
Details
remove the solvent reduced pressure
ADDITION
Type
ADDITION
Details
Dilute the residue with ethyl acetate (1 L)
WASH
Type
WASH
Details
wash with water (300 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(C)=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 104.78 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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